REACTION_CXSMILES
|
[CH:1]1[CH:2]=[C:3]2[C:8]3=[C:9]([C:11](O[C:14](=[O:15])[C:7]3=[CH:6][CH:5]=[CH:4]2)=[O:12])[CH:10]=1.[NH3:16]>O>[CH:1]1[CH:2]=[C:3]2[C:8]3=[C:9]([C:11]([NH:16][C:14](=[O:15])[C:7]3=[CH:6][CH:5]=[CH:4]2)=[O:12])[CH:10]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C=1C=C2C=CC=C3C2=C(C1)C(=O)OC3=O
|
Name
|
|
Quantity
|
32.8 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
115 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a yellow slurry
|
Type
|
TEMPERATURE
|
Details
|
The yellow slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
After the heating period, the mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The product was then washed with 500 to 600 ml of water until the pH of the wash water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=C2C=CC=C3C2=C(C1)C(=O)NC3=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |